molecular formula C11H9BrO B1281211 (4-Bromonaphthalen-1-yl)methanol CAS No. 56052-26-7

(4-Bromonaphthalen-1-yl)methanol

Cat. No.: B1281211
CAS No.: 56052-26-7
M. Wt: 237.09 g/mol
InChI Key: QAZWQAUUZFJKMU-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₁H₉BrO It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a hydroxymethyl group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonaphthalen-1-yl)methanol typically involves the reduction of 4-bromonaphthalene-1-carboxylic acid. One common method is as follows :

    Starting Material: 4-bromonaphthalene-1-carboxylic acid.

    Reagent: Borane-tetrahydrofuran complex (BH₃·THF).

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is stirred at room temperature overnight.

    Quenching: The reaction is quenched with hydrogen chloride, and the pH is adjusted to 6.

    Workup: The mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

    Purification: The residue is washed with n-hexane to yield this compound as a white solid with a yield of approximately 95%.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions, purification techniques, and safety measures to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: (4-Bromonaphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding naphthalen-1-ylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products:

    Oxidation: 4-bromonaphthalene-1-carboxaldehyde or 4-bromonaphthalene-1-carboxylic acid.

    Reduction: Naphthalen-1-ylmethanol.

    Substitution: Various substituted naphthalen-1-ylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromonaphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-1-yl)methanol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and hydroxymethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Naphthalen-1-ylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromonaphthalene: Lacks the hydroxymethyl group, limiting its use in certain reactions.

    4-Bromonaphthalene-1-carboxylic acid: Precursor in the synthesis of (4-Bromonaphthalen-1-yl)methanol.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWQAUUZFJKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508836
Record name (4-Bromonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56052-26-7
Record name (4-Bromonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed tetrahydrofuran (200 mL), 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol, 1.00 equiv). This was followed by the addition of BH3.THF (55.7 mL, 2.00 equiv) dropwise with stirring. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of hydrogen chloride. The pH was adjusted to 6. The resulting solution was diluted with 200 mL of ethyl acetate. The resulting mixture was washed with 3×100 mL of brine. The organic phase was dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting residue was washed with 30 mL of n-hexane. This resulted in 6.3 g (95%) of (4-bromonaphthalen-1-yl)methanol as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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